molecular formula C7H10N2OS B13160468 2-(Ethylamino)-1-(1,2-thiazol-5-yl)ethan-1-one

2-(Ethylamino)-1-(1,2-thiazol-5-yl)ethan-1-one

Cat. No.: B13160468
M. Wt: 170.23 g/mol
InChI Key: GHPIDZXCKWNLSQ-UHFFFAOYSA-N
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Description

2-(Ethylamino)-1-(1,2-thiazol-5-yl)ethan-1-one is an organic compound that features both an ethylamino group and a thiazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-1-(1,2-thiazol-5-yl)ethan-1-one typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors, such as α-haloketones and thioamides.

    Introduction of the Ethylamino Group: This step might involve the reaction of the thiazole intermediate with ethylamine under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, specific solvents, and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the thiazole ring or the ethylamino group.

    Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.

    Substitution: The thiazole ring can participate in substitution reactions, where substituents on the ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride might be used.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

2-(Ethylamino)-1-(1,2-thiazol-5-yl)ethan-1-one may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties, such as antimicrobial or anticancer activities.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for 2-(Ethylamino)-1-(1,2-thiazol-5-yl)ethan-1-one would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The thiazole ring could play a crucial role in binding to the target site, while the ethylamino group might influence the compound’s overall pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)-1-(1,2-thiazol-5-yl)ethan-1-one
  • 2-(Propylamino)-1-(1,2-thiazol-5-yl)ethan-1-one
  • 2-(Ethylamino)-1-(1,3-thiazol-5-yl)ethan-1-one

Uniqueness

2-(Ethylamino)-1-(1,2-thiazol-5-yl)ethan-1-one is unique due to the specific positioning of the ethylamino group and the thiazole ring. This structural arrangement can influence its reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

2-(ethylamino)-1-(1,2-thiazol-5-yl)ethanone

InChI

InChI=1S/C7H10N2OS/c1-2-8-5-6(10)7-3-4-9-11-7/h3-4,8H,2,5H2,1H3

InChI Key

GHPIDZXCKWNLSQ-UHFFFAOYSA-N

Canonical SMILES

CCNCC(=O)C1=CC=NS1

Origin of Product

United States

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